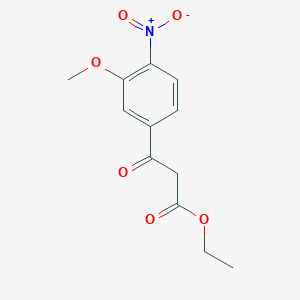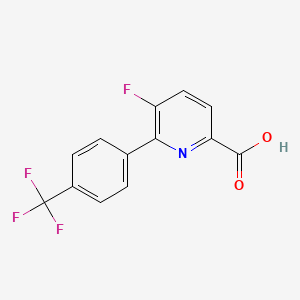![molecular formula C13H21N3O3 B12076678 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected: is a compound with a complex name, but let’s break it down. Here’s a brief introduction:
-
Chemical Structure: : The compound consists of a tetrahydroimidazo[1,2-a]pyrimidine core with a hydroxyethyl group (–CH₂CH₂OH) attached at the 2-position. Additionally, it bears a BOC (tert-butoxycarbonyl) protecting group at the N8 position.
-
Purpose: : This compound serves as an intermediate in the synthesis of nucleoside analogues and other biologically relevant molecules.
Méthodes De Préparation
a. N8-BOC Protection: The N8-BOC protection is crucial for stabilizing the compound during subsequent reactions. One practical method involves microwave-assisted protection using silica gel. This approach avoids tedious treatment steps and yields the desired product efficiently .
b. Synthetic Routes: The synthetic routes to obtain 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected can vary, but a common approach involves cyclization of appropriate precursors. Detailed reaction conditions and specific reagents would depend on the starting materials used.
c. Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
Analyse Des Réactions Chimiques
a. Reactivity: The compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the hydroxyethyl group or the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Substituents can be introduced at different positions.
Base: BOC protection typically involves a base like diisopropylethylamine (DIPEA).
Acid: To remove the BOC group, trifluoroacetic acid (TFA) is commonly used.
Cyclization Reagents: Cyclization reactions require specific reagents tailored to the desired product.
c. Major Products: The major products depend on the specific reactions performed. De-BOCylation yields the unprotected compound, while other reactions may lead to modified derivatives.
Applications De Recherche Scientifique
a. Medicinal Chemistry:
Antiviral Agents: Researchers explore derivatives of this compound for antiviral activity.
Antitumor Compounds: Investigations focus on potential anticancer properties.
Probes and Labels: The compound can serve as a probe for studying biological processes.
Enzyme Inhibition: Researchers investigate its effects on enzymes.
Nucleoside Analogues: The compound contributes to the synthesis of nucleoside-based drugs.
Fine Chemicals: It finds applications in the production of specialty chemicals.
Mécanisme D'action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific data on similar compounds, researchers often compare this compound with related structures. Its uniqueness lies in the combination of the tetrahydroimidazo[1,2-a]pyrimidine scaffold, the hydroxyethyl group, and the N8-BOC protection.
Propriétés
Formule moléculaire |
C13H21N3O3 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl 2-(2-hydroxyethyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-4-6-15-9-10(5-8-17)14-11(15)16/h9,17H,4-8H2,1-3H3 |
Clé InChI |
RDLOJRBILXWDMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)




![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)


